molecular formula C17H25ClN2O3 B2886142 1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride CAS No. 2445794-43-2

1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride

Cat. No.: B2886142
CAS No.: 2445794-43-2
M. Wt: 340.85
InChI Key: GKQBVAXFXLJKIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring and a benzodioxin ring. Piperidine is a widely used building block in the synthesis of organic compounds . Benzodioxin is a type of organic compound that contains a benzene ring fused to a dioxin ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds containing piperidine and benzodioxin rings are often synthesized through various organic reactions. For instance, piperidine derivatives can be synthesized through reactions involving amines .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzodioxin ring is a nine-membered ring with two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Piperidine rings can participate in a variety of reactions, including nucleophilic substitution and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing piperidine rings often have basic properties due to the presence of a nitrogen atom .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Recent studies have explored the synthesis of piperidine-containing compounds due to their potential biological activities. For instance, the microwave-assisted synthesis of piperidine derivatives has shown significant antibacterial activity. These compounds are synthesized through reactions involving piperidine and various other reactants under microwave irradiation, highlighting an efficient pathway for creating complex molecules with potential applications in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity

The antimicrobial activity of piperidine derivatives is a notable area of research. Various synthesized piperidine compounds have been tested against different strains of bacteria and fungi, showing variable and modest activity. This suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of piperidine derivatives, especially as antagonists for certain receptors, have provided insights into their mechanism of action at the molecular level. For example, the antagonist activity of specific piperidine compounds against cannabinoid receptors has been analyzed through molecular docking studies, revealing how these compounds bind to receptors and suggesting their potential therapeutic applications (Shim et al., 2002).

Properties

IUPAC Name

1-[4-(1-aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBVAXFXLJKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CC2COC3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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